Cas no 2169638-78-0 (2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo2,3-dpyrimidin-4-amine)

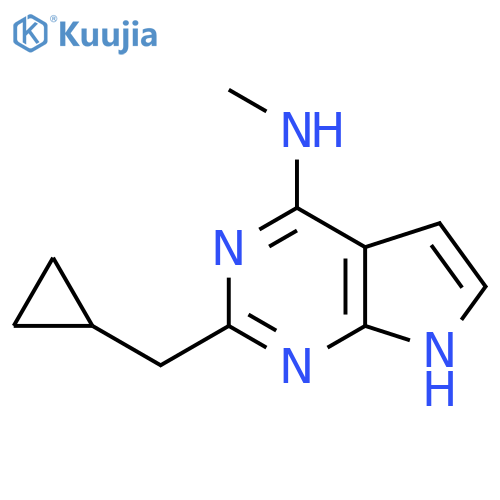

2169638-78-0 structure

商品名:2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo2,3-dpyrimidin-4-amine

2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo2,3-dpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo2,3-dpyrimidin-4-amine

- 2169638-78-0

- EN300-1582102

- 2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

-

- インチ: 1S/C11H14N4/c1-12-10-8-4-5-13-11(8)15-9(14-10)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H2,12,13,14,15)

- InChIKey: HZUYZZCZVQBBLJ-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CN2)C(NC)=NC=1CC1CC1

計算された属性

- せいみつぶんしりょう: 202.121846464g/mol

- どういたいしつりょう: 202.121846464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo2,3-dpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1582102-0.05g |

2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2169638-78-0 | 0.05g |

$1381.0 | 2023-06-04 | ||

| Enamine | EN300-1582102-0.1g |

2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2169638-78-0 | 0.1g |

$1447.0 | 2023-06-04 | ||

| Enamine | EN300-1582102-5.0g |

2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2169638-78-0 | 5g |

$4764.0 | 2023-06-04 | ||

| Enamine | EN300-1582102-100mg |

2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2169638-78-0 | 100mg |

$1447.0 | 2023-09-24 | ||

| Enamine | EN300-1582102-0.25g |

2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2169638-78-0 | 0.25g |

$1513.0 | 2023-06-04 | ||

| Enamine | EN300-1582102-10.0g |

2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2169638-78-0 | 10g |

$7065.0 | 2023-06-04 | ||

| Enamine | EN300-1582102-500mg |

2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2169638-78-0 | 500mg |

$1577.0 | 2023-09-24 | ||

| Enamine | EN300-1582102-10000mg |

2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2169638-78-0 | 10000mg |

$7065.0 | 2023-09-24 | ||

| Enamine | EN300-1582102-50mg |

2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2169638-78-0 | 50mg |

$1381.0 | 2023-09-24 | ||

| Enamine | EN300-1582102-0.5g |

2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

2169638-78-0 | 0.5g |

$1577.0 | 2023-06-04 |

2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo2,3-dpyrimidin-4-amine 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

2169638-78-0 (2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo2,3-dpyrimidin-4-amine) 関連製品

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量